(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydronaphthalen-1-amines involves stereoselective processes. For instance, a stereoselective process for a similar compound, "(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride," has been developed on a multikilogram scale, highlighting key steps such as the synthesis of sulfinyl imine and its stereoselective reduction. This process yields the compound with high chemical and stereochemical purity, demonstrating the feasibility of large-scale synthesis of stereoselectively controlled tetrahydronaphthalen-1-amines (Han et al., 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through various analytical techniques. For example, the structure of "(±)‐2,4‐Dichloro‐6‐{(RS)‐phenyl[(1RS)‐1,2,3,4‐tetrahydronaphthalen‐1‐ylamino]methyl}phenol" was elucidated, showing intramolecular O—H⋯N hydrogen bonds and N—H⋯Cl hydrogen bonds that form centrosymmetric dimers in the crystal structure, highlighting the intricate intermolecular interactions that can influence the compound's properties and reactivity (Zhang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of tetrahydronaphthalen-1-amines involves a variety of reactions. For example, the synthesis of N,N-bis(1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)methanamine hydrochloride and its conversion into spiro compounds through heating in acidic conditions showcases the compound's ability to undergo complex transformations, including oxidation reactions that modify the methylene group of the allylamine fragment (Malkova et al., 2014).
Physical Properties Analysis
The synthesis and characterization of closely related compounds, such as "N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine," provide insights into their physical properties. Techniques like FT-IR, NMR, LC-Mass, and UV-Visible spectroscopy, along with X-ray diffraction, offer comprehensive data on the compound's structure and physical characteristics, including the distribution of electrostatic potential within the crystal structure (Gayathri et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of tetrahydronaphthalen-1-amines include studies on their reactivity with various reagents and conditions. For example, the reaction of similar compounds with primary amines to yield benzo[g]indoles as major products, along with the formation of minor products, demonstrates the versatile reactivity of the tetrahydronaphthalen-1-amine scaffold in organic synthesis (Yi et al., 2005).
Scientific Research Applications
Neuromodulatory Sigma-like Receptor Involvement : Compounds such as 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, which are structurally similar to the compound , have been shown to stimulate tyrosine hydroxylase activity. This suggests their involvement with a novel neuromodulatory sigma-like receptor (Wyrick et al., 1993).
Applications in Organic Synthesis and Catalysis : The synthesized 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, closely related to the mentioned compound, shows potential applications in organic synthesis and catalysis (Göksu et al., 2003).
Oxidative Cyclization in Chemical Synthesis : The reaction of 1,1,1-trichloro-2,2-di-(p-chlorophenyl)ethane with methyl acrylate to produce substituted tetrahydronaphthalene is an example of its use in chemical synthesis through oxidative cyclization (Freĭdlina et al., 1975).
Potential Treatment for Human Papillomavirus Infections : N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 1, a compound structurally related to the chemical , shows promise as a potential treatment for human papillomavirus infections (Boggs et al., 2007).
Crystal Structure Analysis : The crystal structure of 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, another related compound, reveals important structural information, showing a half-chair conformation (Massy-Westropp et al., 1993).
Stereoselective Synthesis for Pharmaceutical Applications : The large-scale stereoselective synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrates its high chemical and stereochemical purity, underlining its suitability for pharmaceutical applications (Han et al., 2007).
properties
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJKOYZFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036448 | |
Record name | cis-(-)-Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
79617-98-4 | |
Record name | Sertraline, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(-)-Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTRALINE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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